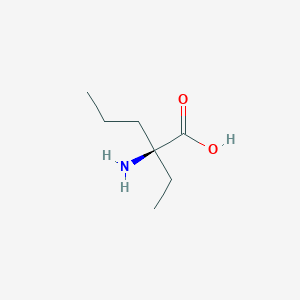

Norvaline, 2-ethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

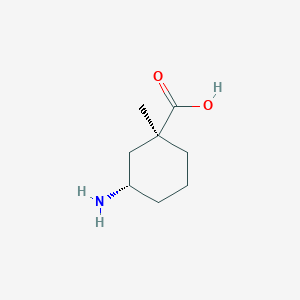

Norvalina, 2-etil- es un aminoácido no proteinogénico con la fórmula química C7H15NO2. Es un isómero del aminoácido más común valina y es estructuralmente similar al ácido valérico. Norvalina, 2-etil- es un sólido blanco, soluble en agua que ha llamado la atención por sus posibles actividades biológicas y aplicaciones en diversos campos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Norvalina, 2-etil- se puede lograr a través de varios métodos. Un enfoque común implica la alquilación asimétrica con transferencia de alilo del grupo alquilo de la base de Schiff de la glicina utilizando el catalizador de Corey derivado de la cinchonidina. Este método produce (S)-alilglicina, que luego se puede convertir a Norvalina, 2-etil- mediante una serie de reacciones .

Métodos de Producción Industrial: La producción industrial de Norvalina, 2-etil- generalmente implica el uso de n-butanaldehído, cianuro de sodio y cloruro de amonio como materias primas. El proceso incluye pasos como la recristalización y la hidrogenación catalítica para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Norvalina, 2-etil- experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para aplicaciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno se pueden utilizar para oxidar Norvalina, 2-etil-.

Reducción: La hidrogenación catalítica utilizando paladio sobre carbón es un método típico para reducir Norvalina, 2-etil-.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas o alcoholes .

Aplicaciones Científicas De Investigación

Norvalina, 2-etil- tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de Norvalina, 2-etil- implica su interacción con objetivos moleculares y vías específicas. Se ha demostrado que inhibe la síntesis de proteínas al agotar aminoácidos como la serina, la metionina y la treonina del grupo celular. Además, agota la glutatión S-transferasa intracelular, lo que puede revertir la resistencia a ciertos fármacos quimioterapéuticos .

Comparación Con Compuestos Similares

Norvalina, 2-etil- es única en comparación con otros compuestos similares debido a sus actividades biológicas y aplicaciones específicas. Los compuestos similares incluyen:

Norleucina: Otro aminoácido no proteinogénico con propiedades estructurales similares.

Valina: Un aminoácido común que es un isómero de Norvalina, 2-etil-.

γ-Oxonorvalina: Un derivado utilizado para la modificación de proteínas sitioespecífica.

Norvalina, 2-etil- destaca por sus posibles aplicaciones terapéuticas en el tratamiento del síndrome metabólico, la enfermedad de Alzheimer y su uso en procesos industriales .

Propiedades

Fórmula molecular |

C7H15NO2 |

|---|---|

Peso molecular |

145.20 g/mol |

Nombre IUPAC |

(2S)-2-amino-2-ethylpentanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-3-5-7(8,4-2)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m0/s1 |

Clave InChI |

LBGMPMJSIJSELV-ZETCQYMHSA-N |

SMILES isomérico |

CCC[C@@](CC)(C(=O)O)N |

SMILES canónico |

CCCC(CC)(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7,7-trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12275486.png)

![2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile](/img/structure/B12275496.png)

![2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol](/img/structure/B12275506.png)

![5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12275531.png)

![2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide](/img/structure/B12275557.png)